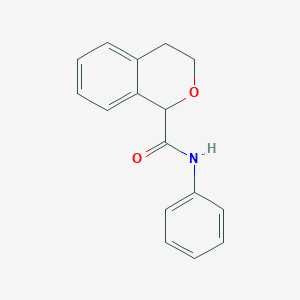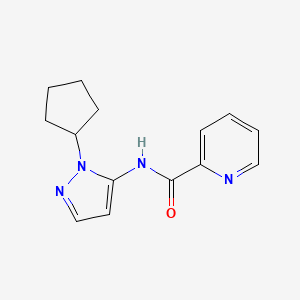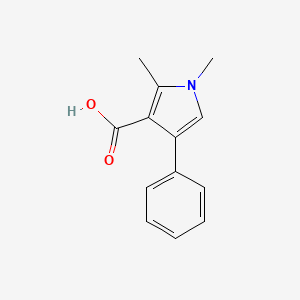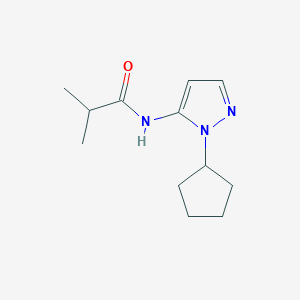
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
Mechanism of Action
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by binding to a specific site on TLR4, preventing the receptor from signaling downstream. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of sepsis and other inflammatory diseases. This compound does not affect the ability of TLR4 to recognize pathogens, which is important for the body's immune response to infection.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is its specificity for TLR4. Unlike other drugs that target multiple receptors, this compound specifically inhibits TLR4 signaling, reducing the risk of off-target effects. However, this compound has some limitations for lab experiments. For example, this compound has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from this compound therapy. Finally, the combination of this compound with other drugs, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor of TLR4 that has potential therapeutic applications in various diseases. This compound works by inhibiting TLR4 signaling, reducing inflammation and other pathological processes. Although this compound has some limitations for lab experiments, it has shown promising results in animal models of sepsis, cancer, and other diseases. Further research is needed to fully understand the mechanisms of action of this compound and to develop more effective therapies based on this molecule.
Synthesis Methods
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide involves several steps. The starting material is 2-methyl-5-tert-butylpyrazole, which is reacted with acryloyl chloride to form 2-methyl-5-tert-butylpyrazol-3-yl)acrylamide. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form this compound. The overall yield of the synthesis is approximately 20%.
Scientific Research Applications
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is sepsis, a life-threatening condition that occurs when the body's immune system overreacts to an infection. TLR4 plays a key role in the development of sepsis, and this compound has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis.
This compound has also been studied for its potential use in cancer therapy. TLR4 is overexpressed in many types of cancer, and this compound has been shown to inhibit TLR4 signaling and induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
properties
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-10(15)12-9-7-8(11(2,3)4)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCSLVOOLHWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)


![1-[4-(4-Pyrazol-1-ylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7501019.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)


![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
